Dipsacus saponin C
Description
Structure
2D Structure
Properties
CAS No. |
152406-43-4 |
|---|---|
Molecular Formula |
C64H104O30 |
Molecular Weight |
1353.5 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)53(85-25)89-32-23-84-56(90-35-12-13-60(5)33(61(35,6)24-67)11-14-63(8)34(60)10-9-27-28-19-59(3,4)15-17-64(28,58(81)82)18-16-62(27,63)7)50(93-54-46(79)42(75)37(70)26(2)86-54)48(32)91-57-51(94-55-47(80)43(76)39(72)30(20-65)87-55)49(40(73)31(21-66)88-57)92-52-44(77)38(71)29(68)22-83-52/h9,25-26,28-57,65-80H,10-24H2,1-8H3,(H,81,82)/t25-,26-,28+,29+,30+,31+,32-,33?,34+,35-,36-,37-,38-,39+,40+,41+,42+,43-,44+,45+,46+,47+,48-,49-,50+,51+,52-,53-,54-,55-,56-,57-,60-,61?,62+,63+,64-/m0/s1 |
InChI Key |
DZWAZSYNHVCJRX-CZMUHZJFSA-N |
SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O[C@H]7CC[C@@]8([C@H]9CC=C1[C@H]2CC(CC[C@@]2(CC[C@]1([C@@]9(CCC8C7(C)CO)C)C)C(=O)O)(C)C)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(CO4)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)C)O)O)O)OC7CCC8(C(C7(C)CO)CCC9(C8CC=C1C9(CCC2(C1CC(CC2)(C)C)C(=O)O)C)C)C)O)O)O |
Synonyms |
dipsacus saponin C hederagenin-3-O-xylopyranosyl-1-4-glucopyranosyl-1-4-glucopyranosyl-1-3-(rhamnopyranosyl-1-4)-rhamnopyranosyl-1-2-arabinopyranoside |
Origin of Product |
United States |
Phytochemical Investigations and Isolation Strategies for Dipsacus Saponin C
Plant Sources and Species-Specific Occurrence of Dipsacus Saponin (B1150181) C
The occurrence of Dipsacus saponin C is primarily associated with plants belonging to the Dipsacus genus, a group of flowering plants in the family Caprifoliaceae. wikipedia.org The concentration and presence of this specific saponin can vary between different species within the genus.
Dipsacus asper as a Primary Source
Dipsacus asper Wall. ex C.B. Clarke is widely recognized as a principal botanical source of this compound. wikipedia.orgnih.govnih.gov The roots of this plant, often referred to as "Xu Duan" in traditional Chinese medicine, are particularly rich in various triterpenoid (B12794562) saponins (B1172615), including the target compound. nih.govfrontiersin.orgfrontiersin.org Research has consistently identified this compound in extracts derived from the roots of D. asper. nih.gov Bioassay-guided fractionation of ethanol (B145695) extracts from Dipsacus asper roots has led to the successful isolation of several compounds, including triterpenoids like oleanolic acid and akebiasaponin D, alongside this compound. jst.go.jp
Comparative Analysis of Saponin Profiles Across Dipsacus Species
While Dipsacus asper is a primary source, other species within the genus also produce a variety of saponins, with some containing this compound. For instance, this compound has also been reported in Dipsacus inermis Wall. nih.govmdpi.com The phytochemical profiles of different Dipsacus species reveal a diversity in saponin content. The main group of triterpenoids identified across the Dipsacus genus are derivatives of hederagenin (B1673034), which is the aglycone part of this compound. nih.govmdpi.com
Studies on Dipsacus japonicus have led to the isolation of numerous hederagenin triterpenoid glycosides. nih.govresearchgate.net Similarly, Dipsacus azureus is noted for its high saponin content, which can be extracted from its aerial parts using aqueous ethanol. zienjournals.com Comparative analyses, often utilizing techniques like High-Performance Liquid Chromatography (HPLC), show that the levels of specific saponins, such as akebia saponin D, can vary significantly in Dipsacus asperoides based on the geographical origin of the plant material. mdpi.com This variability underscores the importance of species and even regional source selection for isolating this compound.
Table 1: Occurrence of Key Saponins in Selected Dipsacus Species
| Species | This compound | Other Notable Saponins | Primary Plant Part | Reference |
| Dipsacus asper | Present | Dipsacus saponin B, Akebiasaponin D | Roots | wikipedia.orgnih.govnih.gov |
| Dipsacus inermis | Present | Not specified in detail | Not specified | nih.govmdpi.com |
| Dipsacus japonicus | Not explicitly reported | Saponin XII, other hederagenin glycosides | Roots | nih.govmdpi.com |
| Dipsacus azureus | Not explicitly reported | Dipsacoside A4, Dipsacoside B | Roots, Aerial parts | zienjournals.com |
| Dipsacus asperoides | Not explicitly reported | Asperosaponin VI, Akebiasaponin D | Roots | frontiersin.orgfrontiersin.org |
This table is generated based on available research findings and may not be exhaustive.
Extraction Methodologies for this compound and Related Saponins
The extraction of this compound and other triterpenoid saponins from plant matrices is a critical first step in their phytochemical investigation. A range of techniques, from traditional solvent-based methods to modern, efficiency-focused technologies, are employed.
Traditional and Conventional Solvent-Based Extraction Techniques
Conventional methods for extracting triterpenoid saponins predominantly rely on solvent extraction. greenskybio.com The most commonly used solvents are alcohols, such as ethanol and methanol, or alcohol-water mixtures. google.com Techniques include:
Maceration: This simple process involves soaking the powdered plant material in a chosen solvent for an extended period, sometimes for several hours or days. greenskybio.com
Reflux Extraction: This method involves heating the plant material with the solvent, with a condenser to prevent solvent loss. It is generally more efficient than maceration due to the elevated temperature. google.com
Soxhlet Extraction: A continuous extraction process that cycles fresh solvent through the plant material, which can lead to a more complete extraction but may be time-consuming. greenskybio.com
Following initial extraction, a common purification step involves partitioning the crude extract. For instance, a methanolic extract can be partitioned between n-butanol and water, with the saponins typically concentrating in the n-butanol fraction. iomcworld.com
Advanced and Green Extraction Technologies
To improve efficiency and reduce the environmental impact of extraction, several advanced methods have been developed and applied for saponin isolation. greenskybio.com These "green" technologies often offer reduced extraction times, lower solvent consumption, and higher yields.
Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation in the solvent, disrupting plant cell walls and facilitating the release of intracellular contents. greenskybio.combiozoojournals.ro UAE has been shown to be a novel and effective method for extracting triterpenoid saponins, significantly shortening extraction time and increasing efficiency. biozoojournals.romdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material directly and rapidly, accelerating the extraction process. greenskybio.combook118.com
Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. SFE is known for its high selectivity and the production of solvent-free extracts. google.com
Optimization of Extraction Parameters for Research Yield and Purity
Optimizing extraction parameters is crucial for maximizing the yield and purity of this compound. Methodologies like Response Surface Methodology (RSM) are often employed to systematically study the effects of multiple variables and find the optimal conditions. biozoojournals.ronih.gov
Key parameters that are typically optimized include:
Solvent Concentration: The ratio of alcohol to water in the extraction solvent can significantly impact saponin solubility and extraction efficiency. For example, studies have optimized ethanol concentrations to around 70-75%. nih.govmdpi.com
Extraction Time: The duration of the extraction process is balanced to ensure maximum yield without degrading the target compounds. Optimal times can range from minutes for UAE to hours for conventional methods. biozoojournals.ro
Temperature: Higher temperatures generally increase extraction rates, but excessive heat can cause degradation of saponins. biozoojournals.ro
Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, therefore, the efficiency of the extraction. nih.gov
For purification post-extraction, chromatographic techniques are indispensable. Column chromatography using silica (B1680970) gel or reversed-phase C18 materials is common. greenskybio.comgoogle.comiomcworld.com Gradient elution, where the solvent composition is changed over time, allows for the separation of individual saponins from the complex mixture. greenskybio.com For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the final step. iomcworld.com
Table 2: Comparison of Extraction Techniques for Triterpenoid Saponins
| Technique | Principle | Advantages | Disadvantages | Reference |
| Maceration | Soaking plant material in solvent at room temperature. | Simple, low cost, requires minimal equipment. | Time-consuming, potentially incomplete extraction. | greenskybio.com |
| Reflux Extraction | Boiling solvent with plant material and condensing vapor. | More efficient than maceration. | Requires heating, potential for thermal degradation. | google.comgoogle.com |
| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls. | Fast, high efficiency, reduced solvent consumption. | Requires specialized equipment. | greenskybio.combiozoojournals.ro |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy for rapid heating. | Very fast, high efficiency. | Potential for localized overheating, requires specific solvents. | greenskybio.com |
Purification and Isolation Protocols for this compound
The purification of this compound from the crude plant extract is a meticulous process involving the separation of structurally similar saponins and other phytochemicals. researchgate.net Various chromatographic methods are employed to achieve high purity.
Chromatographic Separation Techniques
A combination of different chromatographic techniques is essential for the successful isolation of this compound. The initial step often involves enrichment of the total saponin fraction from the crude extract.
Macroporous Resin Chromatography: This technique is frequently used for the initial enrichment of total saponins from the methanolic extract of Dipsacus roots. nih.govresearchgate.net The crude extract is loaded onto a macroporous resin column, and after washing away impurities with water, the saponin fraction is eluted with an ethanol-water mixture. nih.gov For instance, an AB-8 macroporous resin column can be used with a stepwise gradient of ethanol in water (e.g., 10%, 30%, 40%, 50%, and 80%) to enrich for triterpenoid saponins. nih.gov
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a valuable technique for the separation of saponins from the enriched fraction. nih.gov This method utilizes a liquid-liquid partition system to separate compounds based on their differential partitioning between two immiscible liquid phases. A salt-containing solvent system can be employed in HSCCC for the effective separation of triterpenoid saponins. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification and analysis of this compound. nih.govgoogle.com Reversed-phase columns, such as C18, are commonly used. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, often with an acid modifier like formic acid to improve peak shape. nih.govoup.com A study on the analysis of major bioactive constituents from Radix Dipsaci utilized an Agilent Poroshell 120 EC-C18 column with a mobile phase of 0.1% formic acid in water and acetonitrile under gradient conditions. nih.gov
| Technique | Stationary Phase/Resin | Mobile Phase/Eluent | Purpose |
| Macroporous Resin Chromatography | AB-8 Macroporous Resin | Stepwise gradient of Ethanol-Water | Initial enrichment of total saponins nih.govresearchgate.net |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid system | Salt-containing solvent system | Separation of saponins from enriched fraction nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase C18 | Gradient of Acetonitrile and 0.1% Formic Acid in Water | Final purification and analysis nih.gov |
Membrane-Based Purification Strategies
Currently, there is a lack of specific information in the scientific literature regarding the application of membrane-based purification strategies for the isolation of this compound. While membrane filtration is a common technique in phytochemical processing for clarification and fractionation, its specific use for the targeted purification of this particular saponin has not been detailed in available research.
Structural Elucidation Research of this compound Using Spectroscopic Methods
The complex structure of this compound has been determined through the application of various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). mdpi.comnih.gov
Mass Spectrometry (MS): Electrospray ionization (ESI) and Fast Atom Bombardment (FAB) are common ionization techniques used for the mass analysis of saponins. High-resolution mass spectrometry (HR-MS) provides the accurate molecular weight, allowing for the determination of the molecular formula. mdpi.com For instance, the molecular formula of a related saponin, saponin XII, was determined as C71H116O36 based on a pseudo-molecular sodium adduct ion peak in HR-ESI-MS. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for the complete structural elucidation of saponins. mdpi.comresearchgate.net
¹H NMR provides information on the proton environments in the molecule, including the anomeric protons of the sugar units, which helps to determine the number and type of monosaccharides.
¹³C NMR reveals the number of carbon atoms and provides information about the aglycone skeleton and the sugar moieties. The chemical shifts of anomeric carbons indicate the configuration of the glycosidic linkages. mdpi.com
2D NMR experiments are used to establish the connectivity within the aglycone and the sugar chains, as well as the sequence and linkage points of the sugars to the aglycone. For example, Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to confirm the linkages between the sugar units and the aglycone. mdpi.com
The structure of this compound was characterized as hederagenin-3-O-beta-D-xylopyranosyl-(1-->4)-beta-D-glucopyranosyl-(1-->4)-beta-D-glucopyranosyl-(1-->3)-[alpha-L-rhamnopyranosyl-(1-->4)]-alpha-L-rhamnopyranosyl-(1-->2)-alpha-L-arabinopyranoside. henriettesherbal.com
| Spectroscopic Technique | Information Obtained |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate molecular weight and molecular formula. mdpi.com |
| ¹H NMR Spectroscopy | Number and type of sugar units, anomeric configurations. mdpi.com |
| ¹³C NMR Spectroscopy | Carbon skeleton of the aglycone and sugar moieties, glycosylation sites. mdpi.com |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity of protons and carbons, sequence and linkage of sugar chains to the aglycone. mdpi.comresearchgate.net |
Biosynthesis of Triterpenoid Saponins in Dipsacus Species
Core Biosynthetic Pathways of Triterpenoid (B12794562) Saponins (B1172615)
Occurring in the cytosol, the MVA pathway is the principal contributor to the precursors for triterpenoid saponin (B1150181) biosynthesis. ua.esmdpi.com This pathway commences with the condensation of three acetyl-CoA molecules. researchgate.net A series of enzymatic reactions, involving key enzymes such as HMG-CoA synthase (HMGS) and HMG-CoA reductase (HMGR), ultimately yields IPP. researchgate.netmdpi.com The IPP is then converted to its isomer, DMAPP, by the enzyme isopentenyl diphosphate (B83284) isomerase (IDI). mdpi.commdpi.com The condensation of two IPP units with one DMAPP unit, catalyzed by farnesyl pyrophosphate synthase (FPPS), produces the 15-carbon intermediate, farnesyl pyrophosphate (FPP). nih.govfrontiersin.org Finally, two molecules of FPP are joined in a head-to-head condensation reaction by squalene (B77637) synthase (SS) to form the 30-carbon linear hydrocarbon, squalene, the direct precursor to all triterpenoids. mdpi.comfrontiersin.org
The MEP pathway, localized within the plastids, provides an alternative route for the synthesis of IPP and DMAPP. ua.esnih.govfrontiersin.org This pathway starts from pyruvate (B1213749) and glyceraldehyde-3-phosphate. Although the MVA and MEP pathways are spatially separated, an exchange of isoprenoid intermediates between the cytosol and plastids has been documented, suggesting some level of crosstalk. ua.es However, the MEP pathway is primarily associated with the production of monoterpenes, diterpenes, and carotenoids, while the MVA pathway is the main source for cytosolic sesquiterpenes and triterpenes. ua.esmdpi.com Therefore, its direct contribution to the backbone of Dipsacus saponin C is considered less significant than that of the MVA pathway.
The linear C30 hydrocarbon squalene, produced via the MVA pathway, undergoes a critical epoxidation reaction catalyzed by the enzyme squalene epoxidase (SE). frontiersin.orgfrontiersin.org This reaction converts squalene into (S)-2,3-oxidosqualene (also known as 2,3-epoxysqualene). wikipedia.org This molecule is a pivotal intermediate, representing the last common precursor for the biosynthesis of a wide variety of cyclic triterpenoids and sterols in plants. mdpi.comwikipedia.org The formation of 2,3-oxidosqualene (B107256) is a crucial branching point; from here, the molecule is directed towards either primary metabolism (sterol synthesis) or specialized secondary metabolism (triterpenoid saponin synthesis), depending on the specific enzymes that act upon it. mdpi.com
Enzymatic Catalysis in Saponin Structural Diversity
The immense structural diversity of triterpenoid saponins arises from the subsequent enzymatic modifications of the 2,3-oxidosqualene precursor. The initial cyclization of this linear molecule creates the foundational carbon skeleton, which is then extensively decorated through oxidation, hydroxylation, and glycosylation reactions.
Oxidosqualene cyclases (OSCs), also known as triterpene synthases, are the key enzymes that catalyze the proton-initiated cyclization of 2,3-oxidosqualene into various polycyclic triterpene skeletons. mdpi.comresearchgate.net This cyclization is a remarkable one-step reaction that establishes the core structure of the resulting triterpenoid. In the case of this compound, which is an oleanane-type saponin, the relevant OSC is β-amyrin synthase (β-AS). nih.govnih.gov This enzyme specifically directs the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene, β-amyrin. nih.govfrontiersin.org Research on Dipsacus asper has led to the identification and functional characterization of β-amyrin synthase genes (e.g., DaOSC1 and DaOSC2), confirming their ability to catalyze the synthesis of β-amyrin, the foundational aglycone for saponins like this compound. nih.govnih.gov
Following the formation of the initial triterpene skeleton by OSCs, the aglycone undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 (CYP) monooxygenases. mdpi.comfrontiersin.org These enzymes are crucial for introducing functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, at various positions on the triterpene backbone, which is a major contributor to the structural diversification of saponins. nih.govresearchgate.net
For oleanane-type saponins derived from β-amyrin, a sequence of CYP-mediated oxidations occurs. For example, it has been reported that β-amyrin is first catalyzed to oleanolic acid, which is then hydroxylated to form hederagenin (B1673034), the direct aglycone (sapogenin) of this compound. nih.govfrontiersin.orgmdpi.com Transcriptome and proteomic analyses of Dipsacus asperoides have identified numerous candidate genes encoding CYPs that are believed to be involved in these specific oxidative steps. nih.govfrontiersin.orgfrontiersin.org The precise regioselectivity and stereoselectivity of these CYP enzymes determine the final structure of the sapogenin, which is then ready for subsequent glycosylation to form the final saponin molecule.
Data Tables
Table 1: Key Enzymes in the Biosynthesis of the Hederagenin Aglycone
| Enzyme Name | Abbreviation | Function | Pathway Step |
| HMG-CoA Synthase | HMGS | Precursor synthesis | Mevalonic Acid (MVA) Pathway |
| HMG-CoA Reductase | HMGR | Precursor synthesis | Mevalonic Acid (MVA) Pathway |
| Isopentenyl Diphosphate Isomerase | IDI | Isomerization of IPP to DMAPP | Isoprenoid Precursor Synthesis |
| Farnesyl Pyrophosphate Synthase | FPPS | Synthesis of FPP | Isoprenoid Precursor Synthesis |
| Squalene Synthase | SS | Synthesis of squalene from FPP | Triterpenoid Backbone Synthesis |
| Squalene Epoxidase | SE | Epoxidation of squalene to 2,3-oxidosqualene | Triterpenoid Backbone Synthesis |
| β-Amyrin Synthase | β-AS | Cyclization of 2,3-oxidosqualene to β-amyrin | Aglycone Formation |
| Cytochrome P450 Monooxygenases | CYPs | Oxidation and hydroxylation of the aglycone | Aglycone Modification |
Glycosylation Reactions Catalyzed by UDP-Glycosyltransferases (UGTs)
The structural diversity of triterpenoid saponins is largely achieved through glycosylation, a process catalyzed by UDP-glycosyltransferases (UGTs). frontiersin.orgmdpi.com These enzymes transfer sugar moieties from an activated donor, typically a UDP-sugar, to the sapogenin backbone. mdpi.comfrontiersin.org In Dipsacus species, the biosynthesis of saponins like this compound involves the glycosylation of the hederagenin aglycone. frontiersin.org
The creation of various saponins is dependent on the sequential addition of sugar molecules to the C-3 or C-28 positions of the aglycone. frontiersin.org For instance, the enzyme UGT73K1 can catalyze the glycosylation of the C-3 hydroxyl group of hederagenin, while UGT71G1 acts on the C-28 carboxyl group. frontiersin.org Recent research has identified two specific UGTs in Dipsacus asperoides that are crucial for the synthesis of α-hederin. DaUGT121 converts hederagenin to cauloside A, and DaUGT103 subsequently transforms cauloside A into α-hederin. x-mol.netnih.gov The final structure of a saponin is determined by the specific UGTs present and their regioselectivity.
The biosynthesis of triterpenoid saponins begins with the cyclization of 2,3-oxidosqualene, followed by a series of oxidation and glycosylation steps. frontiersin.orgmdpi.com The diversity of these saponins is generated by enzymes such as cytochrome P450s (CYPs) and UGTs. frontiersin.org
Genetic and Molecular Basis of Biosynthesis
The intricate process of saponin biosynthesis is governed by a suite of specific genes. The initial steps are carried out by enzymes from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce the precursor isopentenyl pyrophosphate (IPP). frontiersin.orgnih.gov Key enzymes in the subsequent formation of the triterpene skeleton include squalene synthase (SS) and squalene epoxidase (SE). frontiersin.orgnih.gov
Transcriptome analysis has been instrumental in identifying candidate genes for these enzymes in Dipsacus asperoides. frontiersin.orgscienceopen.com Studies have pinpointed numerous unigenes encoding enzymes believed to be involved in the biosynthesis of Dipsacus saponin VI, a compound closely related to this compound. frontiersin.orgscienceopen.com Specifically, researchers have identified multiple cytochrome P450s and UDP-glucosyltransferases that are likely responsible for the later modification steps of the saponin backbone. frontiersin.orgfrontiersin.orgnih.gov For example, one study identified nine cytochrome P450s and seventeen UDP-glucosyltransferases as potential candidates. frontiersin.orgscienceopen.com Another investigation found six CYPs and 24 UGTs with high expression levels related to triterpenoid saponin biosynthesis. frontiersin.orgnih.gov
To gain a deeper understanding of the saponin biosynthetic pathways, scientists have employed transcriptomic and proteomic approaches. frontiersin.orgua.es These "omics" technologies allow for a broad analysis of gene expression and protein presence, providing a snapshot of the metabolic activities within the plant tissues. ua.es
In Dipsacus asperoides, combined transcriptomic and proteomic studies have successfully identified differentially expressed genes (DEGs) and proteins in various tissues, correlating their presence with saponin content. frontiersin.orgnih.gov For example, a comprehensive analysis identified 48 DEGs in the MVA and MEP pathways and highlighted key enzymes like isopentenyl pyrophosphate isomerase and 2,3-oxidosqualene β-amyrin cyclase. frontiersin.orgnih.gov Proteomic analysis has further corroborated these findings by identifying key proteins such as UTP-glucose-1-phosphate uridylyltransferase, allene (B1206475) oxide cyclase, and isopentyl diphosphate isomerase 2, which are suggested to be crucial for the synthesis of dipsacus saponin VI. mdpi.comsemanticscholar.org
An integrated analysis of the transcriptome, proteome, and metabolome across different tissues of D. asperoides has revealed candidate CYPs, UGTs, and other transcripts involved in triterpenoid saponin biosynthesis. nih.gov This multi-omics strategy provides a powerful tool for elucidating the complex regulatory networks governing the production of these valuable compounds. researchgate.net
Table 1: Key Enzymes and Genes in Dipsacus Saponin Biosynthesis
| Enzyme/Gene Family | Function | Identified in Dipsacus |
|---|---|---|
| Isopentenyl pyrophosphate isomerase | Isomerization of IPP and DMAPP | Yes frontiersin.orgnih.gov |
| 2,3-oxidosqualene β-amyrin cyclase | Cyclization of 2,3-oxidosqualene to β-amyrin | Yes frontiersin.orgnih.gov |
| Cytochrome P450s (CYPs) | Oxidation and hydroxylation of the sapogenin backbone | Yes frontiersin.orgfrontiersin.org |
| UDP-Glycosyltransferases (UGTs) | Glycosylation of the sapogenin backbone | Yes frontiersin.orgfrontiersin.org |
| UTP-glucose-1-phosphate uridylyltransferase | Production of UDP-glucose for glycosylation | Yes mdpi.com |
| Allene oxide cyclase | Involved in jasmonic acid biosynthesis, which regulates saponin synthesis | Yes mdpi.com |
The accumulation of saponins in Dipsacus is not static but is influenced by various internal and external factors, including plant hormones. Jasmonic acid (JA) and its methylated derivative, methyl jasmonate (MeJA), are well-known signaling molecules that play a crucial role in regulating the biosynthesis of secondary metabolites, including triterpenoid saponins. frontiersin.orgnih.gov
Studies on Dipsacus asperoides have shown a clear link between JA signaling and the biosynthesis of asperosaponin VI. frontiersin.orgnih.gov Transcriptome analysis revealed that genes involved in JA biosynthesis and signaling pathways are significantly enriched during root development, coinciding with an increase in asperosaponin VI content. frontiersin.orgresearchgate.net Treatment with MeJA has been shown to increase the concentration of asperosaponin VI by activating the expression of key genes in the triterpenoid biosynthesis pathway, such as acetyl-CoA acetyltransferase (DaAACT), 3-hydroxy-3-methylglutaryl coenzyme A synthase (DaHMGCS), and 3-hydroxy-3-methylglutaryl coenzyme-A reductase (DaHMGCR). frontiersin.orgnih.gov
Wounding stress, which is known to induce JA signaling, also leads to a significant increase in both jasmonic acid and asperosaponin VI content. researchgate.net This response is mediated in part by transcription factors like DaERF9, which is induced by wounding and MeJA, and subsequently activates the expression of biosynthetic genes. researchgate.netresearchgate.net Cold stress has also been shown to enhance the accumulation of asperosaponin VI, a response linked to the activation of the JA synthesis pathway. nih.gov
Tissue-Specific Accumulation and Distribution of Saponins
The concentration and composition of saponins, including this compound, vary significantly among different tissues of the Dipsacus plant. frontiersin.orgnih.gov This tissue-specific accumulation is a result of differential gene expression in the biosynthetic pathways. nih.gov
In Dipsacus asperoides, the roots, particularly the taproot, are the primary sites for the accumulation of triterpenoid saponins like asperosaponin VI. frontiersin.orgnih.gov Studies have shown that the content of asperosaponin VI is highest in the roots compared to other parts of the plant such as leaves, stems, and flowers. frontiersin.orgnih.gov One study using MALDI-MSI analysis localized the spatial distribution of asperosaponin VI to the xylem of the roots. frontiersin.orgresearchgate.net
The expression levels of key biosynthetic genes, including CYPs and UGTs, are often highest in the roots, which correlates with the high saponin content in this organ. frontiersin.orgnih.govfrontiersin.org For instance, a transcriptomic analysis of five different tissues (root, leaf, flower, stem, and fibrous root) revealed that the highest number of UGTs were expressed in the root. frontiersin.orgnih.gov This differential expression of biosynthetic genes across various tissues ultimately dictates the specific saponin profile and concentration in each part of the Dipsacus plant. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Hederagenin |
| α-hederin |
| Cauloside A |
| Dipsacus saponin VI (Asperosaponin VI) |
| Isopentenyl pyrophosphate (IPP) |
| 2,3-oxidosqualene |
| β-amyrin |
| Jasmonic acid |
| Methyl jasmonate (MeJA) |
| Acetyl-CoA |
Structure Activity Relationship Sar Investigations of Dipsacus Saponin C and Analogs
Impact of Glycosylation Patterns on Biological Activities
The nature, number, and linkage of sugar moieties attached to the aglycone play a pivotal role in modulating the biological properties of saponins (B1172615). nih.gov This glycosylation is essential for the water solubility and stability of these compounds, which in turn affects their bioavailability and mechanism of action. nih.gov Saponins are generally classified based on the number of sugar chains attached to the aglycone as monodesmosides (one chain), bisdesmosides (two chains), or trisdesmosides (three chains). dovepress.com
In the biosynthesis of saponins within Dipsacus species, enzymes known as UDP-glycosyltransferases (UGTs) catalyze the attachment of various sugars, such as glucose, arabinose, rhamnose, and xylose, to the hederagenin (B1673034) core. frontiersin.orgfrontiersin.org These sugars can be linked at different positions, most commonly at the C-3 hydroxyl group or the C-28 carboxyl group of the aglycone. frontiersin.org
Research has demonstrated that these glycosylation patterns directly influence bioactivity. For instance, a study on triterpenoids isolated from the roots of Dipsacus asper revealed that analogs featuring an arabinosyl moiety at the C-3 position exhibited potent cytotoxic activities against several human tumor cell lines, including A549 (lung), H157 (lung), HepG2 (liver), and MCF-7 (breast). nih.govresearchgate.net Similarly, Dipsacus saponin (B1150181) C, along with other saponins from the plant, has shown inhibitory activity against the enzyme butyrylcholinesterase, a target relevant to neurodegenerative diseases. mdpi.com The specific arrangement and type of sugars are thus critical determinants of the saponin's therapeutic potential.
Table 1: Effect of Glycosylation on Cytotoxic Activity of Dipsacus asper Triterpenoids
| Structural Feature | Observed Biological Activity | Target Cell Lines | Reference |
|---|---|---|---|
| Arabinofuranosyl moiety at C-3 | Potent Cytotoxicity | A549, H157, HepG2, MCF-7 | nih.govresearchgate.net |
| Feruloyloxy group at C-3 | Potent Cytotoxicity | A549, H157, HepG2, MCF-7 | nih.govresearchgate.net |
Influence of Aglycone Structure (e.g., Hederagenin-type vs. Oleanane-type) on Bioactivity
Dipsacus saponin C is built upon a hederagenin aglycone. mdpi.com Hederagenin is a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type, which is distinguished from its precursor, oleanolic acid, by the presence of an additional hydroxyl group at the C-23 position. frontiersin.orgmdpi.com While both hederagenin and oleanolic acid belong to the oleanane class, this subtle structural difference can lead to significant variations in biological activity.
The main triterpenoids found in Dipsacus species are hederagenin-based saponins, although oleanane- and ursane-type triterpenoids are also present. mdpi.com SAR studies comparing these aglycone structures have yielded interesting, sometimes contrasting, results. For example, one investigation into the cytotoxic effects of oleanane-type saponins concluded that derivatives of oleanolic acid were significantly more active than hederagenin-based saponins. dovepress.com
Conversely, other research highlights the potent bioactivity of hederagenin-containing compounds. Pharmacological studies have shown that saponin constituents from the Dipsacus genus with a hederagenin aglycone possess strong cytotoxic activities against various tumor cell lines. researchgate.netresearchgate.net Furthermore, a comparative study found that monodesmosidic saponins (having one sugar chain) with a hederagenin aglycone were more potent against lung cancer cells than their oleanolic acid counterparts, which also tended to exhibit higher hemolytic (red blood cell-damaging) activity. researchgate.net This suggests that the C-23 hydroxyl group in the hederagenin structure is a key modulator of both cytotoxicity and selectivity.
Table 2: Comparative Bioactivity of Aglycone Types
| Aglycone Type | General Bioactivity Finding | Specific Activity Noted | Reference |
|---|---|---|---|
| Oleanolic Acid | Reported as more cytotoxic in some studies | Higher hemolytic activity | dovepress.comresearchgate.net |
| Hederagenin | Reported as less cytotoxic in some studies | Potent against lung cancer cells (as monodesmosidic saponin) | dovepress.comresearchgate.net |
| Hederagenin | Potent cytotoxic activities | Active against A549, H157, HepG2, MCF-7 cell lines | researchgate.netresearchgate.net |
Role of Specific Structural Modifications (e.g., C-28 Amide Substitution) on Bioactivity
Targeted chemical modifications of the saponin molecule offer a powerful strategy to enhance biological activity and refine pharmacological profiles. The hederagenin aglycone presents several reactive sites for such modifications, including the hydroxyl groups at C-3 and C-23 and, most notably, the carboxyl group at the C-28 position. mdpi.comnih.gov
Modification at the C-28 position has proven particularly fruitful. The conversion of the C-28 carboxyl group into an amide has been shown to dramatically increase the cytotoxic potential of hederagenin-based saponins. dovepress.com Studies on β-hederin, a naturally occurring glycoside of hederagenin, demonstrated that creating C-28 amide derivatives not only boosted cytotoxicity but also improved selectivity towards tumor cells. dovepress.com This finding suggests a viable synthetic route to transform relatively non-toxic hederagenin saponins into potent anticancer agents. dovepress.com
Further research has explored a variety of C-28 amide substitutions. One study synthesized thirty different C-28 ester and amide derivatives of hederagenin and found that most of the new compounds exhibited greater cytotoxicity than the parent molecule. frontiersin.org The most effective derivative was an amide carrying an ethylpyrrolidinyl group, which showed half-maximal effective concentration (EC50) values in the low micromolar range against a panel of cancer cell lines. frontiersin.org Additionally, acetylation of the hydroxyl groups on ring A of these C-28 amide derivatives was found to further enhance cytotoxic activity when compared to their non-acetylated counterparts. nih.gov These modifications can also serve to reduce undesirable side effects, such as the hemolytic activity associated with the C-28 carboxyl group. nih.gov
Table 3: Impact of C-28 Modifications on Hederagenin Analog Cytotoxicity
| Modification | Derivative Example | Effect on Bioactivity | Reference |
|---|---|---|---|
| C-28 Amide Substitution | Amide with ethylpyrrolidinyl group | Increased cytotoxicity (EC50 values from 3.5-8.7 µM) | frontiersin.org |
| C-28 Amide Substitution | Amide with triazolyl group | Improved cytotoxic activity | nih.gov |
| C-28 Esterification | Pyrazine ester | Significantly heightened cytotoxic activity | mdpi.com |
| C-3/C-23 Acetylation of C-28 Amide | Acetylated amide derivatives | More active than hydroxylated derivatives (EC50 from 0.4-9.0 µM) | nih.gov |
Computational and Modeling Approaches in SAR Studies
Modern drug discovery increasingly relies on computational methods to predict and explain the biological activities of chemical compounds, and SAR studies of saponins are no exception. In silico techniques provide valuable insights into how these complex molecules interact with biological targets, guiding the synthesis of more effective analogs.
Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) modeling are used to correlate the structural features of saponins with their ability to perform specific functions, such as crossing the blood-brain barrier (BBB). researchgate.net These models can be developed in conjunction with experimental methods like biomimetic chromatography to create robust screening platforms for new drug candidates. researchgate.net
For determining the precise three-dimensional structure of new compounds, which is fundamental to understanding their activity, advanced computational chemistry techniques are employed. For example, the absolute configurations of novel triterpenoid analogs from Dipsacus asper have been established by comparing their experimentally measured electronic circular dichroism (ECD) spectra with spectra calculated using time-dependent density functional theory (TDDFT). nih.govresearchgate.netacs.org This combination of experimental spectroscopy and computational analysis provides unambiguous structural elucidation, which is a prerequisite for meaningful SAR analysis. While computational studies focusing specifically on this compound are not widely reported, the successful application of these methods to its close analogs demonstrates their critical role in advancing the field.
Analytical Methodologies for Dipsacus Saponin C Research
Chromatographic Techniques for Quantification and Fingerprinting
Chromatography is fundamental to the analysis of Dipsacus saponins (B1172615), providing the means to separate these complex molecules from other phytochemicals present in the extracts of Dipsacus species.
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative HPLC mode particularly suited for separating highly polar compounds like triterpenoid (B12794562) saponins. One established HILIC-HPLC method for the simultaneous analysis of major saponins in Dipsacus asperoides utilizes a Venusil HILIC column with a simple acetonitrile-water gradient. researchgate.netnih.gov This method has proven effective for quantifying multiple saponins, demonstrating good sensitivity and accuracy. researchgate.netnih.gov
| Technique | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |
|---|---|---|---|---|---|
| HPLC | Zorbax C18 | Acetonitrile (B52724) and 0.1% Phosphoric Acid (gradient) | 1.0 mL/min | 205 nm | nih.gov |
| HPLC | C18 Symmetry Column (4.6 × 250 mm, 5 µm) | Acetonitrile-Water (30:70) | 1.0 mL/min | 212 nm | mdpi.com |
| HILIC-HPLC | Venusil HILIC (4.6 mm x 250 mm, 5 µm) | Acetonitrile and Water (gradient) | 1.0 mL/min | 203 nm | researchgate.netnih.gov |
Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. These characteristics make it highly suitable for the complex analysis of herbal extracts. UPLC systems are frequently coupled with mass spectrometry for comprehensive profiling. frontiersin.orgnih.gov A common setup for analyzing saponins in Dipsacus involves a sub-2 µm particle column, such as a Waters ACQUITY UPLC HSS T3 or BEH C18. frontiersin.orgnih.govnih.gov The mobile phase typically consists of water with a formic acid modifier (e.g., 0.1%) and acetonitrile, run in a gradient program to achieve optimal separation of numerous constituents. frontiersin.orgnih.govoup.com The enhanced separation power of UPLC is critical for resolving closely related saponin isomers and for generating high-quality chemical fingerprints of Dipsacus extracts. oup.comnih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is an indispensable tool in the study of Dipsacus saponin C, providing detailed information on molecular weight and structure. When coupled with liquid chromatography, it becomes a powerful platform for both qualitative and quantitative analysis.
The combination of HPLC with mass spectrometry (HPLC-MS) allows for the tentative identification of numerous compounds in a single run. nih.gov By analyzing the mass-to-charge ratio (m/z) of the ions produced, researchers can identify known compounds by comparing fragmentation patterns with reference data and standards. nih.gov Techniques like electrospray ionization (ESI) are commonly used, and analyzing in both positive and negative ion modes can provide complementary information for structural confirmation. nih.govnih.gov
The coupling of UPLC with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) represents a state-of-the-art approach for the systematic analysis of constituents in Dipsacus species. frontiersin.orgnih.govjst.go.jp This high-resolution mass spectrometry technique provides highly accurate mass measurements, enabling the confident identification of compounds in complex mixtures. oup.comnih.gov By analyzing the MS¹ and MS² (fragmentation) spectra, researchers can profile the full range of triterpenoid saponins, iridoids, and phenolic acids present in different plant tissues, such as the roots, leaves, and flowers. frontiersin.orgnih.gov This detailed profiling is crucial for understanding the distribution of this compound and other bioactive compounds within the plant. nih.govfrontiersin.org
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the definitive method for determining the elemental composition and exact molecular formula of a purified compound. mdpi.comnih.gov This technique measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). For saponins, which are large molecules, HR-ESI-MS analysis often detects the sodiated adduct ion ([M+Na]⁺) in positive ion mode. mdpi.comnih.gov The experimentally measured exact mass is then compared to the calculated mass for a proposed formula, and a close match provides strong evidence for the compound's elemental composition. sci-hub.seresearchgate.net This step is fundamental in the structural elucidation of novel saponins isolated from Dipsacus. mdpi.com
| Compound | Observed Ion [M+Na]⁺ (m/z) | Calculated Mass for [M+Na]⁺ | Deduced Molecular Formula | Reference |
|---|---|---|---|---|
| Saponin XII | 1567.7136 | 1567.7144 | C₇₁H₁₁₆O₃₆ | nih.gov |
| Dipsalignan A | 427.1388 | 427.1383 | C₂₁H₂₄O₈ | mdpi.com |
| Dipsalignan B | 413.1217 | 413.1212 | C₂₀H₂₂O₈ | mdpi.com |
| Davisianoside B (from Cephalaria) | 1081.5568 | 1081.5554 | C₅₃H₈₆O₂₁ | sci-hub.se |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
While mass spectrometry reveals the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the complete three-dimensional structure of this compound. This includes determining the aglycone core, identifying the attached sugar moieties, and establishing the precise linkage points and stereochemistry. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for this complex task.
1D NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide the initial overview of the structure. nih.govmdpi.com The ¹H NMR spectrum reveals the types and number of protons, while the ¹³C NMR spectrum shows all the unique carbon atoms in the molecule. mdpi.commdpi.com
2D NMR experiments are crucial for assembling the structural puzzle. Techniques like Heteronuclear Multiple Bond Correlation (HMBC) are used to identify long-range correlations between protons and carbons, which is vital for connecting the sugar units to the aglycone and to each other. nih.govmdpi.com Other experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), help to confirm the internal structure of the sugar rings and their relative stereochemistry. mdpi.comsci-hub.se The comprehensive data from these NMR analyses, when compared with literature values for known structures like hederagenin (B1673034), allows for the unambiguous structural determination of complex saponins. nih.govkoreascience.kr
Molecular and Omics Approaches for Mechanistic Insights
Modern analytical methodologies, particularly omics technologies, have become indispensable in elucidating the complex biological mechanisms of action of natural compounds. In the study of this compound and related compounds from Dipsacus asperoides, these approaches provide a holistic view of the molecular landscape, from gene expression to metabolite production.
Transcriptomics and Proteomics for Gene and Protein Expression Analysis
Transcriptomics and proteomics are powerful tools for identifying genes and proteins that are differentially expressed in response to specific conditions or in different tissues, offering deep insights into the biosynthetic pathways of saponins.
A significant study combined single-molecule real-time (SMRT) sequencing, next-generation sequencing (NGS), and label-free quantitative liquid chromatography-mass spectrometry (LC-MS/MS) to create a comprehensive transcriptomic and proteomic profile of Dipsacus asperoides. nih.govfrontiersin.org This research aimed to uncover the candidate genes involved in the biosynthesis of triterpenoid saponins, the class of compounds to which this compound belongs.
The integrated analysis of the transcriptome and saponin content identified 48 differentially expressed genes within the crucial mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which are foundational for saponin synthesis. nih.gov Key enzymes identified include isopentenyl pyrophosphate isomerase and 2,3-oxidosqualene (B107256) β-amyrin cyclase. nih.gov Further analysis highlighted the importance of cytochrome P450s (CYPs) and UDP-glycosyltransferases (UGTs) in the later, modifying stages of saponin biosynthesis. nih.gov
Table 1: Key Gene Families Identified in D. asperoides Saponin Biosynthesis via Transcriptomics
| Gene/Enzyme Family | Number of Genes Identified | Putative Role in Biosynthesis |
|---|---|---|
| Isopentenyl pyrophosphate isomerase | 2 | Isomerization in MEP/MVA pathways |
| 2,3-oxidosqualene β-amyrin cyclase | 2 | Cyclization of squalene (B77637) precursor |
| Cytochrome P450s (CYPs) | 6 | Oxidation and hydroxylation of the saponin backbone |
This table summarizes key differentially expressed genes identified through transcriptomic analysis as being involved in the triterpenoid saponin biosynthesis pathways in Dipsacus asperoides. nih.gov
On the proteomics level, a full-scale profile of three different tissues of D. asperoides was established. nih.gov This analysis identified a total of 3,774 proteins, providing a direct link between the genetic blueprint (transcriptome) and the functional machinery (proteome) of the plant. nih.gov The proteomic data served to verify the expression of key enzymes involved in the saponin biosynthesis pathway, confirming the findings from the transcriptomic analysis. nih.govfrontiersin.org
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Validation
To validate the data obtained from large-scale transcriptomic analyses, quantitative real-time polymerase chain reaction (qRT-PCR) is a targeted and highly sensitive method. It is frequently employed to confirm the expression levels of specific genes identified as potentially significant in the biosynthesis of compounds like this compound.
In research on D. asperoides, qRT-PCR was used to analyze the expression levels of 26 candidate genes thought to be involved in the synthesis of asperosaponin VI (a closely related saponin) across different tissues (root, stem, and leaf). frontiersin.org This validation step is crucial to confirm that the genes identified through sequencing are indeed differentially expressed. The results showed that a significant number of these genes, including putative CYPs and UGTs, were highly expressed in the roots, which is consistent with the roots being the primary site for the synthesis and accumulation of these saponins. frontiersin.org
Another study also utilized qRT-PCR to confirm transcriptomic results, showing that genes such as acetyl-CoA acetyltransferase (DaAACT), geranylgeranyl pyrophosphate synthase (DaGPPS), and squalene epoxidase (DaSE) were more highly expressed in root sections with higher saponin content. frontiersin.org The correlation between RNA-seq and qRT-PCR data in these studies is often high, lending confidence to the transcriptomic findings. researchgate.net
Table 2: Example of Genes Validated by qRT-PCR in D. asperoides Saponin Biosynthesis Research
| Gene Name | Putative Function | Expression Pattern |
|---|---|---|
| DaAACT | Terpenoid backbone biosynthesis | Higher expression in roots with high saponin content |
| DaGPPS | Terpenoid backbone biosynthesis | Higher expression in roots with high saponin content |
| DaSE | Terpenoid backbone biosynthesis | Higher expression in roots with high saponin content |
| Putative CYPs | Oxidation of triterpene skeleton | Higher expression in roots vs. stems/leaves |
This table presents examples of genes whose expression levels, initially identified by transcriptome sequencing, were subsequently validated using qRT-PCR to be involved in saponin biosynthesis. frontiersin.orgfrontiersin.org
Metabolomics for Comprehensive Metabolite Profiling
Metabolomics focuses on the comprehensive analysis of all metabolites within a biological system. For this compound research, this approach is critical for identifying and quantifying the full spectrum of saponins and other related compounds in various plant tissues or under different conditions.
Ultra-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) has been applied to explore the types, contents, and distribution of triterpenoid saponins in the roots, leaves, flowers, stems, and fibrous roots of D. asperoides. nih.gov This metabolomic analysis revealed distinct distribution patterns for various saponins. For instance, asperosaponin VI was most abundant in the roots, while alpha-hederin (B1665267) was highly concentrated in the flowers. nih.gov
In another study, widely targeted metabolomics was used to analyze changes in the metabolite profile of D. asper root during post-harvest processing. frontiersin.org This work identified a total of 667 metabolites, including terpenoids, phenolic acids, alkaloids, and lipids. frontiersin.org Following a "sweating" treatment, 78 metabolites were significantly upregulated and 36 were downregulated, with all differential terpenoids showing an increase. frontiersin.org Such studies demonstrate how metabolomics can reveal the chemical transformations that occur during processing and how they affect the final composition of active compounds.
The combination of metabolomics with transcriptomics allows researchers to establish clear correlations between gene expression and the accumulation of specific saponins, providing a powerful, integrated view of the biosynthetic pathways. nih.gov
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Asperosaponin VI |
| Alpha-hederin |
| Hederagenin |
| Acetyl-CoA |
| Geranylgeranyl pyrophosphate |
Future Research Directions and Translational Perspectives for Dipsacus Saponin C
Exploration of Untapped Biological Activities and Therapeutic Potential
While initial studies have focused on specific areas, the chemical nature of Dipsacus saponin (B1150181) C suggests it may possess a broader range of pharmacological effects. Future investigations should pivot towards these untapped areas to potentially uncover new therapeutic uses.
Beyond Osteoporosis: Investigating Novel Pharmacological Effects
Neuroprotective Properties: Extracts and other saponins (B1172615) from the Dipsacus genus have demonstrated neuroprotective effects, including the inhibition of cytotoxicity induced by Aβ-peptides, which are implicated in Alzheimer's disease. researchgate.netresearchgate.net Future research should specifically investigate the potential of Dipsacus saponin C to mitigate neuronal damage in models of neurodegenerative diseases like Alzheimer's and Parkinson's.
Anti-inflammatory and Immunomodulatory Activities: The Dipsacus genus is a known source of anti-inflammatory compounds. researchgate.net Although this compound has been noted for its anti-inflammatory effects, dedicated studies are needed to delineate its specific mechanisms. cpnieurope.ch This includes its influence on key inflammatory signaling pathways and its capacity to modulate the immune response, which could be beneficial for chronic inflammatory conditions.
Anticancer Potential: While one study found that this compound did not show cytotoxicity against three specific human cancer cell lines (A-549, Bel-7402, and BGC-823), other saponins from the Dipsacus genus have shown potent cytotoxic activities against different tumor cell lines. researchgate.net It has, however, shown a cytotoxic effect on human gastric cancer cells. mdpi.com A broader screening against a diverse panel of cancer cells is warranted to determine if it has selective anticancer properties that were not apparent in initial tests.
Synergistic and Combination Therapy Approaches The efficacy of therapeutic agents can often be enhanced through combination strategies. Investigating this compound in such contexts could unlock new treatment paradigms.
Synergy with Conventional Drugs: Combining this compound with existing medications for conditions like osteoporosis or arthritis could lead to enhanced therapeutic outcomes. cullullard.com For instance, its bone-strengthening properties could complement standard osteoporosis treatments.
Interactions with Other Phytochemicals: Dipsacus species contain a rich array of bioactive molecules, including iridoid glycosides and other saponins. researchgate.netresearchgate.net Research into the synergistic effects of this compound with other compounds from its source plant could reveal more potent formulations, a concept central to traditional herbal medicine.
Advanced Biotechnological Approaches for Enhanced Production and Sustainability
The reliance on harvesting from natural plant sources is often unsustainable and can lead to variable yields. Biotechnology offers promising solutions to produce this compound efficiently and sustainably.
Metabolic Engineering and Synthetic Biology
Biosynthetic Pathway Elucidation: A critical research goal is to fully map the biosynthetic pathway of this compound. Understanding the genes and enzymes involved in its synthesis is the first step toward biotechnological production. researchgate.net
Heterologous Production: Once the key biosynthetic genes are identified, they can be introduced into microbial hosts like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). These microorganisms can be cultivated in large-scale fermenters to produce the compound, offering a controlled and scalable manufacturing process.
Plant Cell and Tissue Culture Techniques
Hairy Root Cultures: Establishing "hairy root" cultures of Dipsacus asper can provide a continuous and stable source of this compound. This method can be optimized in bioreactors for industrial-scale production.
Elicitation Strategies: The yield of this compound in plant cell cultures could be significantly increased by applying "elicitors"—substances that trigger defense responses in plants and boost the production of secondary metabolites.
Integrated Research Strategies for a Comprehensive Understanding of this compound Bioactivity
To fully translate the potential of this compound into clinical applications, a deep understanding of its interaction with biological systems is necessary. Modern "omics" technologies and advanced disease models are essential tools for this purpose.
"Omics" Approaches for Mechanistic Insights A systems biology approach can provide a holistic view of the compound's effects.
Transcriptomics: Analyzing how this compound alters gene expression can reveal the cellular pathways it influences.
Proteomics: Identifying the proteins that directly bind to or are modulated by this compound can pinpoint its molecular targets. snu.ac.kr
Metabolomics: Studying the changes in cellular metabolism following treatment can provide insights into the functional consequences of the compound's activity.
Development of Advanced In Vitro and In Vivo Models Moving beyond traditional models can provide more accurate predictions of human responses.
3D Organoid Cultures: Using three-dimensional organoids that mimic human tissues (e.g., bone, gut, or tumors) can offer a more physiologically relevant system for testing the efficacy and mechanism of this compound.
Small Animal Models: Organisms like zebrafish (Danio rerio) and the nematode Caenorhabditis elegans are powerful tools for high-throughput screening of bioactivity and for initial safety assessments.
The table below outlines some of the proposed future research directions and the methodologies that could be employed.
| Research Area | Specific Focus | Proposed Methodologies | Potential Outcome |
| Untapped Bioactivity | Neuroprotection | In vitro neuronal cell culture; Animal models of neurodegeneration | New therapeutic avenues for diseases like Alzheimer's or Parkinson's |
| Anti-inflammatory Effects | NF-κB and MAPK signaling pathway analysis; Immune cell assays | Treatment options for chronic inflammatory diseases | |
| Anticancer Screening | Broad panel of cancer cell line cytotoxicity assays | Identification of novel, selective anticancer activity | |
| Production | Metabolic Engineering | Gene discovery; Heterologous expression in S. cerevisiae | Sustainable, scalable, and cost-effective production |
| Plant Tissue Culture | Hairy root culture optimization; Elicitor treatment | High-yield, controlled production independent of climate | |
| Mechanistic Insight | "Omics" Analysis | Transcriptomics, Proteomics, Metabolomics | Comprehensive understanding of molecular mechanisms |
| Advanced Models | 3D organoid cultures; Zebrafish screening | Improved preclinical data and human-relevant results |
By pursuing these integrated research strategies, the scientific community can build a comprehensive understanding of this compound, paving the way for its potential development as a novel therapeutic agent for a range of human diseases.
Q & A
Q. What validated methods are recommended for isolating Dipsacus saponin C from plant material?
this compound is typically isolated from Dipsacus asper roots using a combination of solvent extraction and chromatographic techniques. Ethanol (70%) or methanol extraction followed by sequential column chromatography (e.g., silica gel, reversed-phase C18) is commonly employed . For structural confirmation, high-resolution mass spectrometry (HR-ESI-MS) and NMR (1H, 13C, DEPT, 2D-COSY) are critical . Recent studies emphasize the importance of optimizing solvent polarity during extraction to minimize co-elution of structurally similar saponins .
Q. How can researchers confirm the structural identity of this compound?
The compound’s bisdesmosidic triterpenoid structure is confirmed via:
- HR-ESI-MS : Molecular ion peaks (e.g., [M+Na]+ at m/z 1567.7136) and fragmentation patterns .
- NMR : Key signals include δH 0.73–1.12 ppm (six methyl singlets) and δC 78.6 (C-3) and 176.5 (C-28) in 13C NMR, indicating arabinose and gentiobiose substitutions .
- Comparative analysis : Cross-referencing with spectral data from databases like ChemSpider or published studies on Dipsacus saponins .
Q. What standardized protocols exist for quantifying this compound in plant extracts?
Quantification often employs UPLC-Q-TOF-MS or HPLC-ELSD with the following parameters:
- Column : C18 reversed-phase (e.g., 2.1 × 100 mm, 1.7 µm).
- Mobile phase : Acetonitrile/water with 0.1% formic acid gradient.
- Validation : Linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and recovery rates (90–110%) .
Note: Variability in saponin content across D. asper habitats (e.g., 2.5–6.0% in roots ) necessitates matrix-matched calibration.
Advanced Research Questions
Q. How does this compound modulate apoptosis in cancer cells, and what experimental models are most robust for studying this?
this compound induces apoptosis via mitochondrial pathways:
- Mechanism : Bax/Bak translocation, cytochrome c release, caspase-3 activation, and MMP disruption .
- Models :
- In vitro: SNU638/AGS gastric cancer cells (IC50 = 37.3–54.6 µM ).
- In vivo: Rat xenografts with tumor volume reduction correlated to dose (10–25 mg/kg) .
Contradictions : While cytotoxic in cancer cells, it protects H9c2 cardiomyocytes from oxidative stress by upregulating Bcl-2 and suppressing Bax . Researchers must contextualize cell-type specificity and ROS modulation .
Q. How can conflicting data on this compound’s procoagulant vs. cardioprotective effects be reconciled?
The dual effects arise from dose- and model-dependent actions:
- Procoagulant activity : Observed at 10–25 mg/kg in rat venous thrombosis models via elevated intracellular Ca²⁺ and ATP depletion .
- Cardioprotection : At lower doses (5–20 µM), it activates PI3K/Akt and CREB pathways, reducing hypoxia-induced apoptosis in cardiomyocytes .
Methodological recommendations : - Use parallel in vitro (platelet aggregation assays) and in vivo (myocardial infarction models) studies.
- Track biomarkers like LDH, MDA, and SOD to distinguish tissue-specific outcomes .
Q. What experimental designs are optimal for studying this compound’s anti-osteoporotic mechanisms?
Key approaches include:
- Cellular models : Bone marrow mesenchymal stem cells (BMSCs) treated with saponin C (1–10 µM) to assess osteoblast differentiation via BMP-2/p38 and ERK1/2 pathways .
- In vivo : Ovariectomized rats dosed orally (10–50 mg/kg/day) for 8–12 weeks, with μCT analysis of trabecular bone density .
Statistical rigor : ANOVA with post-hoc tests to compare dose groups and control for confounding variables (e.g., estrogen levels) .
Q. How do variations in plant sources impact the reproducibility of this compound research?
Geographical and seasonal factors significantly alter saponin content:
- Habitat variability : Roots from group H (6.0% saponin VI) vs. group G (2.5%) .
- Standardization : Use HPLC-certified reference materials and report origin, harvest time, and extraction yield .
Recommendation : Collaborate with botanists to authenticate plant specimens via DNA barcoding .
Contradictions and Methodological Gaps
Q. Why do studies report conflicting cytotoxicity results for this compound?
Discrepancies stem from:
- Cell line variability : IC50 = 37.3 µM in SVEC4-13 cells vs. 54.6 µM in SNU638 .
- Extract purity : Crude extracts (e.g., 70% ethanol) may contain co-eluting saponins that synergize or antagonize effects .
Solution : Use ≥95% pure saponin C (validated by NMR) and include positive controls (e.g., cisplatin) .
Q. What are the limitations of current in vivo models for evaluating gastric protection?
While rat HCl·ethanol-induced gastritis models show reduced gastric acid secretion, they lack translatability to human Helicobacter pylori infections. Advanced models should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
